4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one
CAS No.:
Cat. No.: VC16341117
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-[4-(1H-indole-4-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
| Standard InChI | InChI=1S/C25H26N4O2/c30-24(10-3-5-18-17-27-22-8-2-1-6-19(18)22)28-13-15-29(16-14-28)25(31)21-7-4-9-23-20(21)11-12-26-23/h1-2,4,6-9,11-12,17,26-27H,3,5,10,13-16H2 |
| Standard InChI Key | YBMAWFOZFSHYFC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=C5C=CNC5=CC=C4 |
Introduction
Synthesis Methods
While specific synthesis methods for 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one are not detailed in available literature, compounds with similar structures often involve multi-step organic synthesis techniques. These may include reactions such as nucleophilic substitution, carbonylation, and condensation reactions to form the desired indole and piperazine linkages.
Related Compounds and Their Applications
Several compounds share structural similarities with 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Piperazin-1-yl)-indole | Lacks carbonyl substitution; primarily studied for its antidepressant effects. | Primarily used in psychiatric treatments. |
| 4-[4-(1H-indol-3-carbonyl)piperazin]butanoic acid | Contains a carboxylic acid instead of a ketone; potential for different biological activity. | May exhibit distinct pharmacokinetic properties. |
| 4-(Indol-3-carbonyl)piperazine | Simplified structure without butane chain; focused on receptor interaction studies. | Used in studies of receptor binding affinity. |
Research Findings and Future Directions
Given the limited specific data on 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one, future research should focus on its synthesis, biological characterization, and potential therapeutic applications. Techniques such as radiolabeled binding assays or computational docking could be employed to study its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume